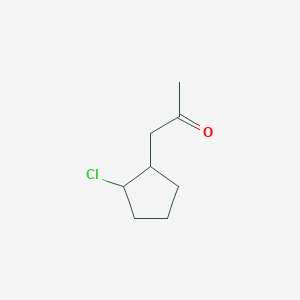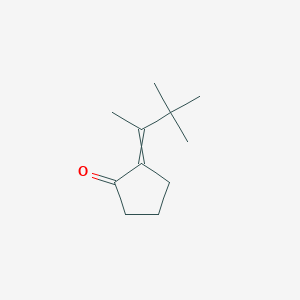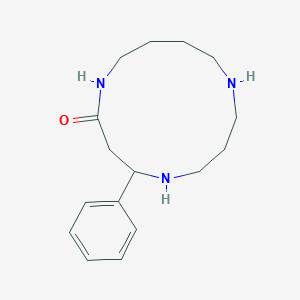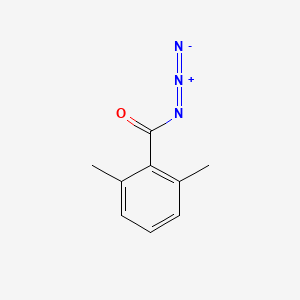
1-(2-Chlorocyclopentyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorocyclopentyl)propan-2-one is an organic compound that features a cyclopentane ring substituted with a chlorine atom and a propanone group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclopentanone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base to deprotonate the cyclopentanone, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Chlorocyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chlorocyclopentyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chlorocyclopentyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
相似化合物的比较
Similar Compounds
Cyclopentanone: A simpler analog without the chlorine substitution.
2-Chlorocyclopentanone: Similar structure but lacks the propanone group.
Propiophenone: Contains a phenyl group instead of a cyclopentane ring.
Uniqueness
1-(2-Chlorocyclopentyl)propan-2-one is unique due to the presence of both a chlorine-substituted cyclopentane ring and a propanone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
106347-75-5 |
|---|---|
分子式 |
C8H13ClO |
分子量 |
160.64 g/mol |
IUPAC 名称 |
1-(2-chlorocyclopentyl)propan-2-one |
InChI |
InChI=1S/C8H13ClO/c1-6(10)5-7-3-2-4-8(7)9/h7-8H,2-5H2,1H3 |
InChI 键 |
JPVDKBMHPDLMGB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1CCCC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)



![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)

